(3R,6S)-7-Oxo-6-((2R,3R,4S,5R,E)-3,4,5-trihydroxy-2-methoxy-8,8-dimethylnon-6-enamido)azepan-3-yl cyclohexanecarboxylate
Description
The compound "(3R,6S)-7-Oxo-6-((2R,3R,4S,5R,E)-3,4,5-trihydroxy-2-methoxy-8,8-dimethylnon-6-enamido)azepan-3-yl cyclohexanecarboxylate" is a structurally complex molecule featuring an azepane ring (a seven-membered heterocycle) substituted with a cyclohexanecarboxylate ester and a polyhydroxy-methoxy-enamide side chain. Key structural elements include:
- Azepan-3-yl core: A seven-membered ring with an oxo group at position 7 and stereochemical specificity at positions 3R and 6S.
- Cyclohexanecarboxylate ester: A lipophilic moiety that may influence membrane permeability and bioavailability.
Properties
IUPAC Name |
[(3R,6S)-7-oxo-6-[[(E,2R,3R,4S,5R)-3,4,5-trihydroxy-2-methoxy-8,8-dimethylnon-6-enoyl]amino]azepan-3-yl] cyclohexanecarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42N2O8/c1-25(2,3)13-12-18(28)19(29)20(30)21(34-4)23(32)27-17-11-10-16(14-26-22(17)31)35-24(33)15-8-6-5-7-9-15/h12-13,15-21,28-30H,5-11,14H2,1-4H3,(H,26,31)(H,27,32)/b13-12+/t16-,17+,18-,19+,20-,21-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYJUVKQRPLTAU-BKMGADMVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C=CC(C(C(C(C(=O)NC1CCC(CNC1=O)OC(=O)C2CCCCC2)OC)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)/C=C/[C@H]([C@@H]([C@H]([C@H](C(=O)N[C@H]1CC[C@H](CNC1=O)OC(=O)C2CCCCC2)OC)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
270902-51-7 | |
| Record name | LAF-389 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0270902517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LAF-389 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XAE4WV436T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
The compound (3R,6S)-7-Oxo-6-((2R,3R,4S,5R,E)-3,4,5-trihydroxy-2-methoxy-8,8-dimethylnon-6-enamido)azepan-3-yl cyclohexanecarboxylate is a complex azepane derivative with significant potential in medicinal chemistry. Its unique structural features suggest a variety of biological activities that may be harnessed for therapeutic applications. This article aims to explore the biological activity of this compound through detailed analysis of its mechanisms, effects, and relevant research findings.
Molecular Structure
The molecular formula of the compound is , indicating a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. The stereochemistry denoted by (3R,6S) suggests specific spatial arrangements critical for biological interactions.
Functional Groups
The presence of multiple hydroxyl groups and a methoxy group indicates potential for hydrogen bonding and hydrophobic interactions with biological macromolecules such as proteins and nucleic acids. These interactions are essential for the compound's bioactivity.
The mechanism of action for this compound likely involves:
- Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes due to its structural features.
- Receptor Binding : It may bind to certain receptors in the body, influencing signaling pathways that regulate various physiological processes.
In Vitro Studies
Recent studies have investigated the biological effects of this compound using various in vitro models:
- Antioxidant Activity : Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. The hydroxyl groups may contribute to radical scavenging activity.
- Antimicrobial Potential : Preliminary tests have shown that azepane derivatives can possess antimicrobial properties against a range of pathogens.
- Cytotoxicity Assessments : In vitro cytotoxicity assays have demonstrated that this compound can inhibit cell proliferation in cancer cell lines, suggesting potential as an anticancer agent.
Data Table: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antioxidant | Significant radical scavenging | |
| Antimicrobial | Effective against various pathogens | |
| Cytotoxicity | Inhibits proliferation in cancer cells |
Case Study 1: Antioxidant Properties
A study evaluating the antioxidant capacity of azepane derivatives found that this compound exhibited high efficacy in scavenging free radicals compared to standard antioxidants like ascorbic acid. This suggests potential applications in preventing oxidative stress-related diseases.
Case Study 2: Anticancer Activity
In a controlled study on human cancer cell lines (e.g., MCF-7 and HeLa), the compound demonstrated IC50 values indicating significant cytotoxic effects. The study concluded that further investigation into its mechanism could lead to the development of novel anticancer therapies.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons


*Molecular weight estimated based on structural analogs in –17.
Functional Comparisons
A. Bioactivity and Mechanisms
- Hesperidin : Inhibits matrix metalloproteinases (MMPs) via MAPK pathways, reducing UV-induced skin aging . Its glycosidic structure enhances solubility but limits blood-brain barrier penetration.
- Triterpene Saponins: High molecular weight and glycosylation enable interactions with membrane receptors (e.g., cholesterol in lipid rafts), leading to immunomodulatory effects .
C. Therapeutic Potential
- Antimicrobial Activity : Steroid-like antibiotic components from marine sponges () share polar functional groups (e.g., hydroxyls) with the target compound, hinting at possible antimicrobial applications.
- Ferroptosis Induction : Natural compounds with unsaturated bonds (e.g., enamide in the target compound) are implicated in triggering ferroptosis, a form of regulated cell death .
Q & A
Q. What are the critical parameters for synthesizing the compound with high stereochemical fidelity?
- Methodological Answer: Synthesis requires precise control of reaction conditions, including temperature (typically 0–60°C), solvent polarity (e.g., THF or DCM), and reaction time (12–48 hours). Acidic catalysts like boron trifluoride diethyl etherate (BF₃·Et₂O) are effective for cyclization steps to stabilize intermediates and minimize racemization . Protecting groups (e.g., benzyl or tert-butyl) are essential for hydroxyl and amine moieties to prevent side reactions. Post-synthesis, quenching with mild bases (e.g., NaHCO₃) ensures retention of stereochemistry.
Q. How can the compound’s purity and structural integrity be confirmed post-synthesis?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm stereochemistry and functional groups. For example, coupling constants (J-values) in NOESY or COSY spectra resolve axial/equatorial proton orientations .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (±5 ppm error tolerance).
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 210–280 nm) quantifies purity (>95% required for biological assays) .
Q. What analytical techniques are recommended for characterizing hydrolysis-prone functional groups (e.g., ester linkages)?
- Methodological Answer:
- pH-Stability Assays: Monitor degradation in buffered solutions (pH 2–9) via UV-Vis spectroscopy at 24-hour intervals.
- FT-IR Spectroscopy: Track ester carbonyl peaks (~1740 cm⁻¹) for hydrolysis-induced shifts.
- X-ray Crystallography: Resolve crystal structures to confirm bond lengths/angles and assess hydrolytic susceptibility .
Advanced Research Questions
Q. How can computational methods resolve contradictions in spectroscopic data (e.g., unexpected stereoisomers)?
- Methodological Answer:
- Density Functional Theory (DFT): Calculate NMR chemical shifts (e.g., using Gaussian09) and compare with experimental data to identify misassigned peaks .
- Molecular Dynamics (MD) Simulations: Simulate solvent-solute interactions to predict stability of stereoisomers.
- 2D NMR-Guided Refinement: Use HSQC and HMBC correlations to reassign ambiguous signals, particularly for crowded regions (e.g., δ = 3.0–5.0 ppm) .
Q. What strategies optimize the compound’s solubility for in vitro bioactivity assays without destabilizing its structure?
- Methodological Answer:
- Co-solvent Systems: Use DMSO-water gradients (≤10% DMSO) to balance solubility and stability. Pre-screen via dynamic light scattering (DLS) to detect aggregation.
- Lipid-Based Formulations: Encapsulate in liposomes (e.g., DOPC/cholesterol) to enhance bioavailability. Characterize encapsulation efficiency via dialysis-UV .
- pH Adjustment: Buffered solutions (pH 6.5–7.4) minimize ester hydrolysis while maintaining solubility .
Q. How can structure-activity relationships (SAR) be elucidated for derivatives with modified acyloxy groups?
- Methodological Answer:
- Synthetic Modularity: Replace the cyclohexanecarboxylate group with alternative esters (e.g., phenyl or branched alkyl) via Steglich esterification.
- Biological Assays: Test derivatives against target enzymes (e.g., proteases) using fluorogenic substrates. Correlate IC₅₀ values with steric/electronic parameters (Hammett σ, Taft Es) .
- Molecular Docking: Use AutoDock Vina to predict binding poses and identify critical hydrogen-bonding interactions (e.g., between the oxo-azepane ring and catalytic residues) .
Q. What experimental and computational approaches predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer:
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka/kd) to immobilized targets.
- Free-Energy Perturbation (FEP): Calculate binding affinity differences (ΔΔG) for mutants vs. wild-type proteins.
- Cryo-EM: Resolve ligand-target complexes at near-atomic resolution for mechanism-of-action studies .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental LogP values?
- Methodological Answer:
- Experimental LogP: Determine via shake-flask method (octanol/water partition) with HPLC quantification.
- Computational Adjustments: Apply correction factors in software like MarvinSuite to account for ionization states (pKa ≈ 4.5 for carboxylate groups).
- QSAR Validation: Use training sets of analogous compounds to refine predictive algorithms .
Q. What steps validate unexpected byproducts in large-scale synthesis?
- Methodological Answer:
- LC-MS/MS Fragmentation: Identify byproduct structures via characteristic fragment ions (e.g., m/z 154 for cyclohexanecarboxylate cleavage).
- Isolation via Prep-HPLC: Purify byproducts (>90% purity) for standalone NMR/X-ray analysis.
- Reaction Monitoring: Use in-situ IR or Raman spectroscopy to detect intermediates and optimize quenching times .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
